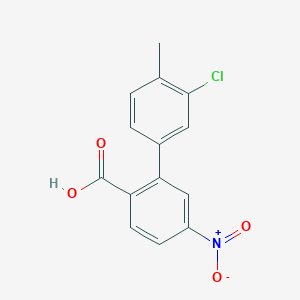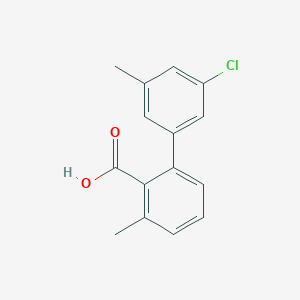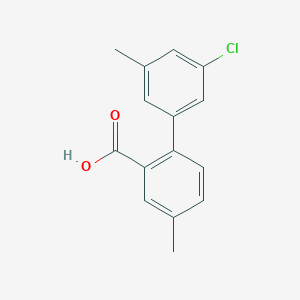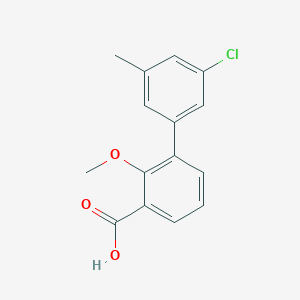
4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% (4-CMPBA-95) is a synthetic, organic compound belonging to the group of phenylcarboxylic acids. It is a white, crystalline solid with a molecular weight of 250.58 g/mol and a melting point of approximately 125°C. 4-CMPBA-95 is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. Due to its wide range of applications, 4-CMPBA-95 has become a commonly used compound in research facilities around the world.
科学的研究の応用
4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used in organic synthesis as an intermediate for the preparation of other compounds. It is also used in drug discovery, as it can be used to screen for compounds that have potential therapeutic effects. In addition, 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has been used in biochemistry as a substrate for enzyme assays, as well as in the study of protein-protein interactions.
作用機序
4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Inhibition of these enzymes can lead to the inhibition of inflammation, which is why 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential therapeutic effects.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidative, and anti-microbial effects. It has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, Streptococcus mutans, and Escherichia coli. In addition, 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% has been shown to possess anti-tumor activity and has been studied for its potential use in cancer therapy.
実験室実験の利点と制限
The advantages of using 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its low cost and availability, as well as its ease of synthesis. Additionally, 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% can be used in a variety of different assays, making it a versatile compound for research purposes. However, there are some limitations to using 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments. For example, it is a relatively unstable compound and can degrade over time. Additionally, 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% is a relatively toxic compound and should be handled with care.
将来の方向性
There are a number of potential future directions for research involving 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95%. These include further studies into its potential therapeutic effects, such as its anti-inflammatory, anti-oxidative, and anti-microbial properties. Additionally, further research could be conducted into its potential use in cancer therapy, as well as its ability to inhibit the growth of certain bacteria. Finally, further research could be conducted into the synthesis of derivatives and analogs of 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95%, as well as the development of new synthetic routes.
合成法
4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-chloro-5-methylphenol with sodium hydroxide in an aqueous solution. This produces the sodium salt of 4-(3-Chloro-5-methylphenyl)-2-hydroxybenzoic acid, 95%, which can then be converted to the acid form by treatment with hydrochloric acid.
特性
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-4-10(6-11(15)5-8)9-2-3-12(14(17)18)13(16)7-9/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPONAYXABCXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690326 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-21-8 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














